1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-

CAS No.: 82-50-8

Cat. No.: VC2113422

Molecular Formula: C14H7NO7S

Molecular Weight: 333.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82-50-8 |

|---|---|

| Molecular Formula | C14H7NO7S |

| Molecular Weight | 333.27 g/mol |

| IUPAC Name | 5-nitro-9,10-dioxoanthracene-1-sulfonic acid |

| Standard InChI | InChI=1S/C14H7NO7S/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19/h1-6H,(H,20,21,22) |

| Standard InChI Key | JFORTLRWSWJGGI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O |

| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O |

Introduction

Structural Features

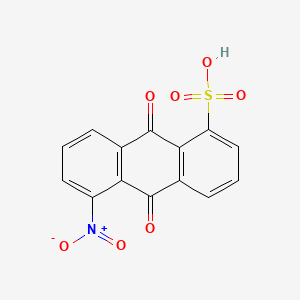

The compound is an anthraquinone derivative with a sulfonic acid group (-SO3H) at position 1 and a nitro group (-NO2) at position 5. The anthraquinone core contains two ketone groups at positions 9 and 10.

Chemical Structure:

-

2D Representation: A planar aromatic system with substituents.

-

SMILES Notation:

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.

Physical Characteristics

-

Density: Data not directly available; expected to be high due to the presence of sulfonic and nitro groups.

-

Melting Point: Not explicitly reported; sulfonated compounds often exhibit high thermal stability.

-

Solubility: Likely soluble in polar solvents such as water due to the sulfonic acid group.

Synthesis

The synthesis of this compound typically involves the sulfonation and nitration of anthraquinone derivatives. Below is a generalized synthetic pathway:

-

Starting Material: Anthraquinone.

-

Sulfonation Reaction: Introduction of the sulfonic acid group at position 1 using concentrated sulfuric acid or oleum.

-

Nitration Reaction: Addition of the nitro group at position 5 using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled conditions .

Industrial Applications

This compound is primarily used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties derived from the anthraquinone core.

Research Applications

The nitro and sulfonic acid groups make it a useful precursor in organic synthesis for developing functionalized materials or studying electron-withdrawing effects in aromatic systems.

Toxicity

Compounds containing nitro groups can be toxic or environmentally hazardous. Proper safety protocols must be followed during handling.

Storage

Should be stored in a cool, dry environment away from incompatible substances like strong bases or reducing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume